molecular formula C13H17F2N B2476073 1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine CAS No. 1593933-84-6

1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine

Cat. No.: B2476073
CAS No.: 1593933-84-6
M. Wt: 225.283
InChI Key: XQUXYKGFDKUZHG-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine is an organic compound with the molecular formula C13H17F2N. It is characterized by the presence of a cyclohexane ring substituted with an amine group and a difluorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine typically involves the reaction of 2,6-difluorobenzyl chloride with cyclohexylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The cyclohexylamine moiety contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine is unique due to the presence of both the difluorophenyl and cyclohexylamine groups, which confer specific chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N/c14-11-5-4-6-12(15)10(11)9-13(16)7-2-1-3-8-13/h4-6H,1-3,7-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUXYKGFDKUZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=C(C=CC=C2F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593933-84-6
Record name 1-[(2,6-difluorophenyl)methyl]cyclohexan-1-amine
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